molecular formula C18H29Br B146974 1-Bromo-4-dodecylbenzene CAS No. 126930-72-1

1-Bromo-4-dodecylbenzene

Cat. No.: B146974
CAS No.: 126930-72-1
M. Wt: 325.3 g/mol
InChI Key: RFFMRBISTZHCNY-UHFFFAOYSA-N
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Description

Preparation Methods

1-Bromo-4-dodecylbenzene can be synthesized through the bromination of 4-dodecylbenzene. The reaction typically involves the addition of bromine to 4-dodecylbenzene in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the para position .

Industrial Production Methods

    Bromination Reaction: The industrial production of this compound involves the bromination of 4-dodecylbenzene using bromine and a catalyst.

Chemical Reactions Analysis

1-Bromo-4-dodecylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: 4-Dodecylphenol, 4-Dodecylaniline.

    Oxidation: 4-Dodecylbenzoic acid.

    Reduction: 4-Dodecylbenzene.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-dodecylbenzene involves its ability to undergo substitution reactions, where the bromine atom can be replaced by various nucleophiles. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

1-Bromo-4-dodecylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-methylbenzene: Similar in structure but with a shorter alkyl chain.

    1-Bromo-4-hexylbenzene: Has a medium-length alkyl chain compared to the longer chain in this compound.

    1-Bromo-4-octylbenzene: Another compound with an intermediate alkyl chain length.

Uniqueness: : this compound is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in material science and organic synthesis .

Properties

IUPAC Name

1-bromo-4-dodecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFMRBISTZHCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568511
Record name 1-Bromo-4-dodecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126930-72-1
Record name 1-Bromo-4-dodecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-n-hexadecylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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